N-butyl-3,4-dimethylcyclohexan-1-amine
Description
N-Butyl-3,4-dimethylcyclohexan-1-amine is a cyclohexane-based tertiary amine featuring an n-butyl group attached to the amine nitrogen and methyl substituents at the 3- and 4-positions of the cyclohexane ring. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler aliphatic amines and other cyclohexane derivatives.
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-butyl-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-5-8-13-12-7-6-10(2)11(3)9-12/h10-13H,4-9H2,1-3H3 |
InChI Key |
SYGMCHBBGMQMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCC(C(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,4-dimethylcyclohexan-1-amine typically involves the alkylation of 3,4-dimethylcyclohexanone with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3,4-dimethylcyclohexan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
N-butyl-3,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- The cyclohexane ring in the target compound introduces steric hindrance and conformational rigidity compared to linear n-butylamine .
- The 3,4-dimethyl substitution pattern may lead to different ring puckering dynamics compared to the 4,4-dimethyl analog in the furan-containing derivative .
- The n-butyl group in the target compound likely enhances hydrophobicity relative to the furan-based substituent, which introduces polarity via the oxygen heterocycle .
Physical and Chemical Properties
Key Observations :
- The target compound’s bulkier structure reduces volatility compared to n-butylamine, aligning with trends in cyclohexane derivatives .
- Solubility differences highlight the impact of substituents: n-butylamine’s primary amine group enhances water solubility, while the target compound’s hydrophobic groups favor organic solvents.
Biological Activity
N-butyl-3,4-dimethylcyclohexan-1-amine is a chemical compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides a detailed exploration of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring with two methyl groups at the 3-position and a butyl amine substituent at the 1-position. This structural configuration contributes to its unique chemical properties, influencing its reactivity and biological interactions.
Molecular Formula : CHN
Molecular Weight : 181.28 g/mol
Synthesis
The synthesis of this compound typically involves the alkylation of 3,4-dimethylcyclohexanone with butylamine. The reaction is conducted under controlled conditions to optimize yield and purity, often utilizing catalysts and specific temperature settings. Advanced purification techniques are employed to ensure high-quality products suitable for biological testing.
Interaction Studies
Research indicates that this compound interacts with various biomolecules, suggesting potential pharmacological applications. Key areas of investigation include:
- Binding Affinity : Studies have shown that the compound can bind to specific molecular targets, which may elucidate its pharmacological potential or role in biochemical pathways.
- Therapeutic Applications : Preliminary investigations suggest applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated moderate inhibitory effects, particularly against Gram-positive bacteria. This suggests potential use as an antibacterial agent .
- Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxic effects of the compound on human cell lines. The findings revealed that at certain concentrations, this compound exhibited cytotoxic effects, warranting further exploration into its safety profile and therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has focused on modifying substituents on the cyclohexane ring to enhance potency and selectivity against target pathogens while minimizing toxicity.
| Compound | Modifications | Activity (MIC) |
|---|---|---|
| This compound | None | Moderate activity |
| Analogs with phenyl substitutions | Varying positions | Enhanced activity (up to 2 µM) |
| Urea-linked derivatives | Loss of activity | Not viable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
